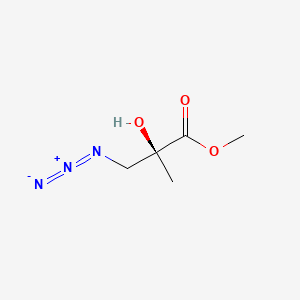

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester

Übersicht

Beschreibung

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester is an organic compound with a unique structure that includes an azido group, a hydroxy group, and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester typically involves the reaction of a suitable precursor with azide reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide (NaN₃) in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, forming different derivatives depending on the reagents used.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: H₂ gas, palladium on carbon (Pd/C) catalyst, room temperature.

Substitution: Sodium azide (NaN₃), DMF, elevated temperatures.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine derivative.

Substitution: Formation of various azido-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. These interactions can modulate biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid ethyl ester

- (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid butyl ester

- (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid isopropyl ester

Uniqueness

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, while the hydroxy and methyl ester groups provide additional sites for interaction and derivatization .

Biologische Aktivität

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester, also known as methyl 3-azido-2-hydroxy-2-methylpropanoate, is an organic compound characterized by its unique functional groups: an azido group (-N₃), a hydroxy group (-OH), and a methyl ester group (-COOCH₃). This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activity and applications in drug development.

- Molecular Formula : C₅H₉N₃O₃

- Molecular Weight : Approximately 159.14 g/mol

- CAS Number : 549504-45-2

The presence of the azido group allows for versatile chemical modifications, while the hydroxy and methyl ester groups provide additional sites for interaction and derivatization, enhancing its reactivity and potential biological applications.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets through its functional groups. Key mechanisms include:

- Click Chemistry : The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is particularly useful in bioconjugation and labeling studies.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds, influencing the compound's binding affinity to biological targets, which may modulate biochemical pathways and cellular processes .

Antiviral and Anticancer Potential

Research indicates that this compound may play a role in biochemical pathways relevant to antiviral and anticancer drug development. Its structure suggests potential interactions with enzymes involved in critical metabolic processes. For instance:

- Inhibition of Enzymatic Activity : Preliminary studies have shown that compounds with similar azido functionalities can inhibit specific enzymes, suggesting that this compound may exhibit similar properties .

Case Studies

- Antiviral Activity : A study focused on azido-containing compounds demonstrated their ability to inhibit viral replication in cell cultures. The mechanism was attributed to the interference with viral enzyme activities, highlighting the potential of this compound as a lead compound for antiviral drug development .

- Anticancer Research : Another investigation explored the effects of azido compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in certain types of cancer cells, suggesting a pathway for therapeutic application.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 3-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | Lacks azido group; used in simpler organic syntheses. |

| (2R)-2-Azido-3-hydroxy-2-methylpropanoic acid methyl ester | C₅H₉N₃O₃ | Similar azido and hydroxy groups; different stereochemistry affecting reactivity. |

| Methyl 3-amino-2-hydroxy-2-methylpropanoate | C₅H₁₁NO₃ | Contains an amino group instead of azido; relevant for different biological activities. |

This table illustrates how this compound stands out due to its specific azido functionality, enhancing its reactivity and potential applications in drug discovery compared to similar compounds .

Eigenschaften

IUPAC Name |

methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-5(10,3-7-8-6)4(9)11-2/h10H,3H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQXKZFIXWPKR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN=[N+]=[N-])(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652442 | |

| Record name | Methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549504-45-2 | |

| Record name | Methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.